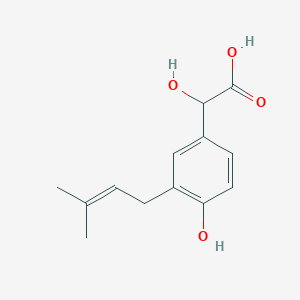

3-Dimethylallyl-4-hydroxymandelic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]acetic acid |

InChI |

InChI=1S/C13H16O4/c1-8(2)3-4-9-7-10(5-6-11(9)14)12(15)13(16)17/h3,5-7,12,14-15H,4H2,1-2H3,(H,16,17) |

InChI Key |

VBHJEUYYPUPECH-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C(C(=O)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C(C(=O)O)O)O)C |

Origin of Product |

United States |

Biosynthetic Pathways and Origin of 3 Dimethylallyl 4 Hydroxymandelic Acid

Precursor Identification and Metabolic Flux

Prenylation Events Leading to Key Intermediates

The biosynthesis of 3-Dimethylallyl-4-hydroxymandelic acid begins with a crucial prenylation event. Prenylation is the enzymatic addition of a hydrophobic prenyl group to a substrate molecule. wikipedia.org In this specific pathway, the precursor molecule, 4-hydroxyphenylpyruvate, undergoes prenylation to form the key intermediate, 3-dimethylallyl-4-hydroxyphenylpyruvate (B1220772) (3DMA-4HPP). nih.govebi.ac.uk

This reaction is catalyzed by a specific prenyltransferase. Biochemical and molecular studies have identified the enzyme CloQ, from the clorobiocin (B606725) biosynthetic gene cluster in Streptomyces roseochromogenes, as the 4-hydroxyphenylpyruvate 3-dimethylallyltransferase responsible for this step. nih.govebi.ac.uk This enzyme facilitates the attachment of a dimethylallyl group to the aromatic ring of 4-hydroxyphenylpyruvate, a critical step that sets the stage for subsequent enzymatic modifications.

Enzymatic Transformations Catalyzing this compound Formation

Following its formation, 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) serves as the direct substrate for the synthesis of this compound. This transformation is a key oxidative step within the broader biosynthetic pathway of aminocoumarin antibiotics like clorobiocin and novobiocin (B609625). nih.govebi.ac.uk The reaction is catalyzed by a single, highly specialized enzyme that modifies the pyruvate (B1213749) side chain of the substrate.

Characterization of Key Biosynthetic Enzymes

The central enzyme responsible for the conversion of 3DMA-4HPP to this compound has been identified and characterized as CloR. nih.govebi.ac.uk This enzyme was isolated from the clorobiocin biosynthetic gene cluster in Streptomyces roseochromogenes DS 12976. ebi.ac.uk It belongs to the diverse family of non-heme iron(II) and α-ketoacid-dependent oxygenases. nih.gov

| Enzyme | Source Organism | Substrate | Product |

| CloQ | Streptomyces roseochromogenes | 4-hydroxyphenylpyruvate | 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) |

| CloR | Streptomyces roseochromogenes | 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) | This compound (3DMA-4HMA) |

This table summarizes the key enzymes involved in the initial biosynthetic steps.

Specificity and Catalytic Mechanisms of Enzymes (e.g., CloR as a bifunctional non-heme iron oxygenase)

CloR is a remarkable bifunctional enzyme. nih.gov It acts as a non-heme iron oxygenase that catalyzes two consecutive oxidative decarboxylation steps. ebi.ac.uk In the first step, CloR converts 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) into the intermediate, this compound (3DMA-4HMA). nih.gov

The mechanism is unique in that 3DMA-4HPP functions as both an α-keto acid and a hydroxylation substrate for the enzyme. nih.govebi.ac.uk Isotope labeling experiments using ¹⁸O₂ have shown that two oxygen atoms are incorporated into the intermediate 3DMA-4HMA during this first reaction step. nih.gov This reaction represents a novel pathway for the formation of benzoic acids in nature. ebi.ac.uk CloR does not share sequence similarity with other known oxygenases, marking it as a new member of its enzyme family. nih.gov

Cofactor Dependencies and Activation (e.g., Fe2+, ascorbate)

Like other members of the non-heme iron oxygenase family, the catalytic activity of CloR is dependent on specific cofactors. nih.govwikipedia.org Cofactors are non-protein chemical compounds required for an enzyme's biological activity. news-medical.net They can be inorganic ions or complex organic molecules called coenzymes. wikipedia.org

The primary cofactor for CloR is iron, specifically in its ferrous (Fe²⁺) state. nih.gov This Fe²⁺ ion is located in the enzyme's active site and is essential for the activation of molecular oxygen, which is required for the hydroxylation reaction. wikipedia.org While not explicitly detailed for CloR in the provided context, enzymes in this class often require a reducing agent, such as ascorbate (B8700270) (Vitamin C), to maintain the iron in its reduced Fe²⁺ state, which is crucial for catalytic turnover. news-medical.net

| Enzyme | Cofactor Type | Specific Cofactor | Role of Cofactor |

| CloR | Inorganic Ion | Fe²⁺ (Iron) | Essential for oxygen activation in the catalytic site. nih.gov |

This table details the cofactor dependency of the key biosynthetic enzyme.

Enzymatic Reaction Stereochemistry and Regioselectivity

The enzymatic reactions leading to the formation of this compound exhibit high degrees of selectivity. The prenyltransferase CloQ demonstrates strict regioselectivity by adding the dimethylallyl group specifically at the C-3 position of the 4-hydroxyphenylpyruvate aromatic ring.

Subsequently, the CloR-catalyzed hydroxylation of the side chain is also highly specific. The enzyme acts on the α-keto group of 3-dimethylallyl-4-hydroxyphenylpyruvate to form the α-hydroxy acid structure of this compound. While the specific stereochemistry (R or S configuration) of the resulting chiral center in 3DMA-4HMA produced by CloR is not explicitly stated in the provided research, related enzymes like hydroxymandelate synthase (HMS) are known to catalyze stereospecific reactions. nih.gov The precise control over the reaction site and the three-dimensional arrangement of the product are hallmarks of enzymatic catalysis.

Subsequent Biotransformations of this compound

This compound is not the final product in its biosynthetic pathway. It serves as a metabolic intermediate that undergoes further transformation. The same bifunctional enzyme, CloR, that catalyzes its formation is also responsible for its conversion. nih.govebi.ac.uk

In a second oxidative decarboxylation step, CloR converts this compound into 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB). nih.govebi.ac.uk This second reaction involves the incorporation of only one additional oxygen atom into the final product. nih.gov This transformation is a critical step in the biosynthesis of the 3DMA-4HB moiety, which is a structural component of the aminocoumarin antibiotics novobiocin and clorobiocin. ebi.ac.uk

Conversion to Downstream Metabolites (e.g., 3-dimethylallyl-4-hydroxybenzoate)

The biosynthesis begins with 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP), which is first converted to the intermediate this compound. ebi.ac.uk This intermediate is then subsequently transformed into 3-dimethylallyl-4-hydroxybenzoate. ebi.ac.uk Labeling experiments using ¹⁸O₂ have demonstrated that while two oxygen atoms are incorporated into the 3DMA-4HMA intermediate, only one of these is retained in the final 3DMA-4HB product during the second reaction step. ebi.ac.uk

Enzymes Governing Further Pathway Steps

The enzymatic conversion of this compound is governed by a unique bifunctional enzyme. ebi.ac.uk This enzyme, known as CloR, is a non-heme iron oxygenase involved in the biosynthesis of clorobiocin in Streptomyces roseochromogenes. ebi.ac.uk

CloR catalyzes two consecutive oxidative decarboxylation steps in the pathway:

The conversion of 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) to this compound (3DMA-4HMA). ebi.ac.uk

The subsequent conversion of this compound to 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB). ebi.ac.uk

CloR is a novel member of the non-heme iron(II) and alpha-ketoacid-dependent oxygenase family. ebi.ac.uk A distinctive feature of the reaction it catalyzes is that 3DMA-4HPP functions as both the hydroxylation substrate and the requisite alpha-keto acid for the enzyme's activity. ebi.ac.uk The enzyme from the novobiocin biosynthesis pathway, NovR, is presumed to have the same function. Other enzymes in the broader pathway include 4-hydroxyphenylpyruvate 3-dimethylallyltransferase (CloQ/NovQ), which creates the initial substrate for CloR by prenylating 4-hydroxyphenylpyruvate. qmul.ac.uk

Molecular Biology and Genetic Architecture of 3 Dimethylallyl 4 Hydroxymandelic Acid Biosynthesis

Biosynthetic Gene Cluster Identification and Analysis (e.g., clo cluster)

The genetic blueprint for 3-dimethylallyl-4-hydroxymandelic acid (3DMA-4HMA) synthesis is located within the biosynthetic gene clusters of aminocoumarin antibiotics. In the case of clorobiocin (B606725), produced by Streptomyces roseochromogenes, this is known as the 'clo' cluster. For novobiocin (B609625), produced by Streptomyces spheroides and Streptomyces niveus, it is the 'nov' cluster. nih.gov These clusters contain the full complement of genes required to assemble the final antibiotic, including those for the formation of the 3-dimethylallyl-4-hydroxybenzoate moiety, for which 3DMA-4HMA is an intermediate. ebi.ac.uk

Analysis of these clusters has identified the specific genes responsible for the early steps of this pathway. The biosynthesis begins with 4-hydroxyphenylpyruvate, a derivative of the aromatic amino acid L-tyrosine. A key enzyme, a prenyltransferase, then attaches a dimethylallyl group to this precursor. Specifically, the enzyme CloQ from the clorobiocin BGC has been identified as a 4-hydroxyphenylpyruvate 3-dimethylallyltransferase. ebi.ac.uk This enzyme catalyzes the formation of 3-dimethylallyl-4-hydroxyphenylpyruvate (B1220772) (3DMA-4HPP).

Following this prenylation step, a bifunctional oxygenase, CloR, carries out two consecutive oxidative decarboxylation reactions. ebi.ac.uk In the first reaction, CloR converts 3DMA-4HPP into the intermediate this compound (3DMA-4HMA). ebi.ac.uk Subsequently, in the second reaction, CloR converts 3DMA-4HMA into 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB), which is the ring A component of the final antibiotic. ebi.ac.uk CloR is a novel non-heme iron oxygenase that utilizes 3DMA-4HPP as both an α-keto acid and a hydroxylation substrate, representing a new pathway for forming benzoic acids in nature. ebi.ac.uk

A similar set of genes is found in the novobiocin cluster. The gene novH shows homology to peptide synthetases and is a candidate for the novobiocic acid synthetase, which links the 3-dimethylallyl-4-hydroxybenzoate moiety (ring A) to the aminocoumarin ring B. nih.gov The entire novobiocin BGC from S. spheroides spans approximately 25.6 kb and contains 23 putative open reading frames (ORFs). nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene (from clo cluster) | Function | Substrate | Product |

|---|---|---|---|---|

| 4-hydroxyphenylpyruvate 3-dimethylallyltransferase | CloQ | Attaches a dimethylallyl group to the phenyl ring. ebi.ac.uk | 4-hydroxyphenylpyruvate | 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) |

| Bifunctional non-heme iron oxygenase | CloR | Catalyzes two sequential oxidative decarboxylation steps. ebi.ac.uk | 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) | This compound (3DMA-4HMA) |

Genomic Context and Comparative Genomics of Producer Organisms

The organisms that produce 3DMA-4HMA as part of larger antibiotic structures are typically members of the genus Streptomyces, a group of Gram-positive bacteria renowned for their vast capacity to produce secondary metabolites. asm.org The genomes of Streptomyces are characteristically large and have a high G+C content, generally between 66% and 74%. frontiersin.org Comparative genomic studies reveal significant diversity in genome size and the number of biosynthetic gene clusters (BGCs) even among closely related strains. frontiersin.orgmdpi.com

The genome size of various Streptomyces species can range from approximately 5.77 Mb to 12.01 Mb, with the number of protein-coding genes varying accordingly. frontiersin.orgmdpi.com This genomic variability underscores the remarkable metabolic potential of the genus. asm.org For instance, a comparative analysis of 158 diverse Streptomyces type strains showed that members of the phylogenetic group with rugose-ornamented spores possess the largest genomes (averaging 11.5 Mb) and the highest number of BGCs (averaging 50 per genome). asm.org

The genomic context—the arrangement of genes and clusters within the genome—can provide insights into the evolution and regulation of metabolic pathways. nih.gov Comparative genomics of marine-derived Streptomyces strains has revealed high genetic diversity, with a pan-genome containing over 123,000 orthologous clusters. mdpi.com This diversity suggests that many BGCs are unique to specific strains or subgroups, highlighting the potential for discovering novel metabolites. asm.org The BGC for novobiocin in S. spheroides is a discrete unit that includes not only the synthetic genes but also a resistance gene (gyrBr), which protects the producer organism from its own antibiotic product. nih.gov

Table 2: Genomic Features of Selected Streptomyces Species

| Species | Genome Size (Mb) | G+C Content (%) | Protein-Coding Genes | BGCs (Average) | Source |

|---|---|---|---|---|---|

| Streptomyces xiamenensis 318 | 5.96 | ~71.8 | 5,100 | - | frontiersin.org |

| Streptomyces coelicolor A3(2) | 8.7 | ~72.1 | 7,825 | ~23 | frontiersin.orgmdpi.com |

| Streptomyces griseus NBRC 13350 | 8.55 | ~72.2 | ~7,500 | - | frontiersin.org |

| Streptomyces hygroscopicus XM201 | 12.01 | ~71.8 | 9,385 | - | frontiersin.org |

Transcriptional Regulation of this compound Biosynthetic Genes

The production of secondary metabolites like those derived from 3DMA-4HMA is tightly regulated at the transcriptional level. This control ensures that the energetically expensive process of antibiotic synthesis occurs at the appropriate time in the organism's life cycle, often during the stationary phase of growth. The regulation of BGCs in Streptomyces is typically hierarchical and complex, involving cluster-situated regulators (CSRs) as well as global regulators that respond to nutritional and environmental signals.

While specific transcriptional regulators for the clo and nov gene clusters are not fully detailed in the provided search results, the general principles of Streptomyces BGC regulation apply. These clusters often contain one or more genes encoding transcription factors, such as those from the SARP (Streptomyces antibiotic regulatory protein), LAL (large ATP-binding regulators of the LuxR family), or TetR families. These CSRs can act as activators or repressors of the biosynthetic genes within their own cluster.

Genetic Manipulation Strategies for Pathway Elucidation and Engineering

Genetic manipulation is a powerful tool for both understanding the function of biosynthetic genes and for engineering pathways to produce novel compounds or improve yields. Several strategies have been applied to the BGCs responsible for producing aminocoumarin antibiotics.

Gene Inactivation and Heterologous Expression: A common approach to confirm a gene's function is through insertional inactivation. This was used to validate the identity of the novobiocin BGC; when a gene essential for the deoxysugar moiety (novobiose) was disrupted in S. spheroides, novobiocin production was completely abolished. nih.gov Further confirmation was achieved through heterologous expression, where a key enzyme, novobiocic acid synthetase, was successfully expressed and shown to be active in Streptomyces lividans TK24, a well-established host for expressing foreign BGCs. nih.gov

Pathway Engineering for Novel Derivatives: Genetic engineering also enables the creation of "unnatural" natural products. Due to difficulties in the genetic manipulation of the native producer Streptomyces spheroides, the entire novobiocin BGC was modified in E. coli using λ-Red-mediated recombination. nih.gov The modified gene cluster was then integrated into the genome of the heterologous host Streptomyces coelicolor. nih.gov This strategy was used to produce a hybrid antibiotic by co-expressing the halogenase gene clo-hal from the clorobiocin cluster, resulting in a novobiocin derivative where a chlorine atom replaced the methyl group at position C-8' of the aminocoumarin ring. nih.gov This experiment also demonstrated enzyme specificity, as another halogenase, BhaA, could not substitute for Clo-hal. nih.gov

Yield Improvement: Metabolic engineering efforts have focused on increasing the production titers of these valuable compounds. Optimizing cultivation conditions and engineering the elements that control transcription and translation have led to substantial improvements in the yield of novobiocin derivatives, reaching titers of 350–400 mg/L. researchgate.net Such high-level production in an engineered heterologous host provides a versatile platform for generating sufficient quantities of these complex molecules for further study and development. capes.gov.brresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation | IUPAC Name |

|---|---|---|

| This compound | 3DMA-4HMA | 2-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]acetic acid nih.gov |

| 4-hydroxyphenylpyruvate | 3-(4-hydroxyphenyl)-2-oxopropanoic acid | |

| 3-dimethylallyl-4-hydroxyphenylpyruvate | 3DMA-4HPP | 3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-oxopropanoic acid |

| 3-dimethylallyl-4-hydroxybenzoate | 3DMA-4HB | 3-(3-methylbut-2-enyl)-4-hydroxybenzoic acid |

| Novobiocin | ||

| Clorobiocin | ||

| L-tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

| Novobiocic acid | ||

| 4-hydroxymandelic acid | HMA | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid wikipedia.org |

| Mandelic acid | MA | 2-hydroxy-2-phenylacetic acid nih.gov |

Enzymological and Structural Biology Studies of 3 Dimethylallyl 4 Hydroxymandelic Acid Biosynthetic Enzymes

Protein Expression, Purification, and Biochemical Characterization

The study of the enzymes responsible for the biosynthesis of 3-dimethylallyl-4-hydroxymandelic acid precursors has been significantly advanced by recombinant protein technology. The gene for the key prenyltransferase, novQ, was originally cloned from Streptomyces niveus, the producer of novobiocin (B609625). nih.gov For detailed characterization, the novQ gene was overexpressed in a heterologous host, typically Escherichia coli, often with an affinity tag (such as a polyhistidine-tag) to facilitate purification. proquest.com

Following expression, the recombinant NovQ protein was purified to homogeneity using standard chromatographic techniques, including affinity chromatography and gel filtration. proquest.com Biochemical characterization of the purified enzyme revealed that NovQ is a soluble, monomeric protein with a molecular mass of approximately 40 kDa. nih.govproquest.com An important characteristic of NovQ is its independence from divalent metal cations for its catalytic activity, a feature that distinguishes it from some other prenyltransferases. nih.gov

Similarly, hydroxymandelate synthases (HMAS), which catalyze the conversion of arylpyruvates like 4-hydroxyphenylpyruvate to their corresponding mandelic acids, have been expressed in hosts like Saccharomyces cerevisiae for production and engineering studies. nih.gov

Enzyme Kinetics and Substrate Specificity Profiling (e.g., NovQ prenyltransferase activity)

Kinetic analyses are fundamental to understanding an enzyme's efficiency and its interactions with substrates. For NovQ, steady-state kinetic studies have been performed to determine its catalytic parameters for its native substrates, 4-hydroxyphenylpyruvate (4-HPP) and dimethylallyl diphosphate (B83284) (DMAPP). nih.govproquest.com These studies show that the enzyme follows Michaelis-Menten kinetics. proquest.com A continuous spectrophotometric assay is often employed for these measurements, which couples the release of pyrophosphate from DMAPP to the oxidation of NADH, allowing for real-time monitoring of the reaction rate. proquest.com

While specific kinetic constants from the primary literature provide precise data, the research highlights NovQ's remarkable substrate flexibility. nih.govproquest.com Beyond its native substrate 4-HPP, NovQ can catalyze both carbon-carbon (C-prenylation) and carbon-oxygen (O-prenylation) additions to a diverse range of aromatic molecules. nih.gov Despite this promiscuity, the enzyme exhibits high regiospecificity, meaning it adds the prenyl group to a specific position on the aromatic ring. nih.govproquest.com This makes NovQ a valuable tool for the chemoenzymatic synthesis of various prenylated compounds. nih.gov

Table 1: Substrate Specificity of NovQ Prenyltransferase

| Substrate Class | Example Substrates Accepted by NovQ | Reference |

|---|---|---|

| Phenylpropanoids | p-Coumaric acid, Caffeic acid | nih.govproquest.com |

| Flavonoids | Naringenin, Genistein | nih.gov |

| Dihydroxynaphthalenes | 1,5-DHN, 2,7-DHN | proquest.com |

This table is interactive and represents a summary of findings on NovQ's substrate range.

High-Resolution Structural Determination of Key Enzymes (e.g., X-ray crystallography, Cryo-EM, NMR)

Understanding the three-dimensional structure of biosynthetic enzymes is crucial for elucidating their mechanism and for guiding protein engineering efforts. X-ray crystallography has been the primary technique used to determine the high-resolution structures of the aromatic prenyltransferase CloQ (an ortholog of NovQ). qmul.ac.uknih.gov

Initial studies involved the crystallization and preliminary X-ray diffraction analysis of CloQ from Streptomyces roseochromogenes. qmul.ac.uk Subsequent research provided a detailed atomic structure of CloQ, revealing key architectural features. qmul.ac.uk These structures show that the enzyme belongs to the PT-barrel superfamily, characterized by a central β-barrel core. The active site is a large cavity capable of accommodating a variety of aromatic substrates, which explains the enzyme's observed substrate promiscuity. qmul.ac.uk The structures, determined both in the apo form and in complex with substrates or substrate analogs, provide a static snapshot of how the enzyme recognizes its reactants. qmul.ac.uknih.gov

Structural studies have been instrumental in identifying the specific amino acid residues that form the active site and are critical for substrate binding and catalysis. qmul.ac.uknih.gov This knowledge is invaluable for site-directed mutagenesis experiments aimed at altering the enzyme's substrate specificity or catalytic efficiency. nih.gov

Mechanistic Investigations of Catalytic Cycles and Intermediate States

The combination of structural biology, enzyme kinetics, and mutagenesis has enabled detailed investigations into the catalytic mechanism of aromatic prenyltransferases like NovQ/CloQ. qmul.ac.ukkhanacademy.org The catalytic cycle involves several key steps:

Substrate Binding: The enzyme first binds the two substrates, DMAPP and the aromatic acceptor (e.g., 4-HPP), within the active site. khanacademy.org

Carbocation Formation: The enzyme facilitates the cleavage of the carbon-oxygen bond in DMAPP, releasing pyrophosphate and generating a highly reactive dimethylallyl carbocation intermediate. The enzyme active site stabilizes this transient, high-energy intermediate. qmul.ac.uk

Electrophilic Attack: The electron-rich aromatic ring of the second substrate (4-HPP) performs an electrophilic attack on the dimethylallyl carbocation. qmul.ac.uk The enzyme's structure orients the two substrates in a precise manner to ensure the reaction occurs at the correct position on the aromatic ring (regiospecificity). khanacademy.org

Proton Abstraction: A base within the active site, potentially a conserved amino acid residue, abstracts a proton from the reaction intermediate to restore aromaticity, yielding the final product, 3-dimethylallyl-4-hydroxyphenylpyruvate (B1220772). wou.edu

Product Release: The final product and pyrophosphate are released from the active site, regenerating the free enzyme for the next catalytic cycle. khanacademy.org

Trapping experiments using substrate analogs have provided evidence for these intermediates. For instance, studies on similar enzymes using inhibitors that mimic the transition state have helped to identify key catalytic residues, such as the general base responsible for the final deprotonation step. nih.gov These mechanistic insights are fundamental to our understanding of how enzymes catalyze complex chemical transformations with high precision and efficiency. wou.edukhanacademy.org

Chemical Synthesis and Derivatization Strategies for 3 Dimethylallyl 4 Hydroxymandelic Acid and Analogues

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful strategy for producing complex molecules like 3-dimethylallyl-4-hydroxymandelic acid under mild and selective conditions. This approach leverages the catalytic efficiency of enzymes, often in combination with traditional chemical reactions.

The biosynthesis of the 3-dimethylallyl-4-hydroxybenzoate moiety found in aminocoumarin antibiotics such as novobiocin (B609625) and clorobiocin (B606725) has been a subject of significant research. These studies have identified the enzymatic pathway that proceeds through this compound. The key enzymes involved are CloQ and CloR, from the clorobiocin biosynthetic gene cluster in Streptomyces roseochromogenes.

The process begins with the enzyme CloQ, a 4-hydroxyphenylpyruvate-3-dimethylallyltransferase, which catalyzes the prenylation of 4-hydroxyphenylpyruvate (4-HPP) to form 3-dimethylallyl-4-hydroxyphenylpyruvate (B1220772) (3DMA-4HPP). Following this, the bifunctional non-heme iron oxygenase, CloR, converts 3DMA-4HPP into this compound (3DMA-4HMA). This transformation is the first of two consecutive oxidative decarboxylation steps mediated by CloR. The subsequent step converts 3DMA-4HMA to 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB). These enzymes, when overexpressed in hosts like Escherichia coli, can be used for the targeted synthesis of this compound. researchgate.net

The application of enzyme cascades in a one-pot synthesis is a growing area of interest. For instance, a bienzymatic cascade using an ene reductase and an imine reductase has been successfully employed for the synthesis of chiral amines. nih.gov Similarly, a combination of an oxynitrilase and a nitrilase has been used for the synthesis of enantiomerically pure (S)-mandelic acid. researchgate.net These methodologies highlight the potential for developing a streamlined chemoenzymatic process for this compound, potentially starting from simpler precursors.

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of this compound

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| CloQ | 4-hydroxyphenylpyruvate-3-dimethylallyltransferase | 4-hydroxyphenylpyruvate (4-HPP) | 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) |

Total Synthesis Approaches to this compound

While chemoenzymatic methods offer an elegant route, total chemical synthesis provides a versatile alternative that is not dependent on the availability and stability of enzymes. General strategies for the synthesis of substituted mandelic acids can be adapted for this compound.

One common approach to synthesizing mandelic acid derivatives is the condensation of a phenol (B47542) with glyoxylic acid. wikipedia.org For the target molecule, this would involve the reaction of 2-dimethylallylphenol with glyoxylic acid. The regioselectivity of the condensation would be a critical factor to control.

Another established method is the Friedel-Crafts reaction, which could be employed to introduce the α-hydroxyacetic acid moiety to a pre-functionalized aromatic ring. researchgate.net Furthermore, the use of organometallic precursors represents a viable strategy for constructing the carbon-carbon bond between the aromatic ring and the α-hydroxyacetic acid side chain. researchgate.net

A plausible synthetic route could commence with a suitable protected 4-hydroxyphenylacetic acid derivative. Introduction of the dimethylallyl group at the 3-position could be achieved through a Friedel-Crafts alkylation or a similar electrophilic substitution reaction. Subsequent α-hydroxylation of the resulting 3-dimethylallyl-4-hydroxyphenylacetic acid would yield the final product. Palladium-catalyzed C-H functionalization techniques have also been developed for the direct introduction of various functional groups onto the aromatic ring of mandelic acid and its derivatives, offering a modern and efficient approach. bohrium.com

Design and Synthesis of Structural Analogues for Research Applications

The synthesis of structural analogues of this compound is valuable for structure-activity relationship (SAR) studies, probing enzyme-substrate interactions, and developing potential inhibitors of the aminocoumarin biosynthetic pathway. nih.gov Diversity-oriented synthesis (DOS) is a strategy that can generate libraries of structurally diverse molecules from a common starting material. mdpi.com

Analogues can be designed by modifying different parts of the molecule:

The Dimethylallyl Group: The prenyl side chain can be altered in length, saturation, or branching. For example, analogues with geranyl or farnesyl groups could be synthesized to investigate the impact of the side chain's lipophilicity and size on biological activity.

The Aromatic Ring: The hydroxyl group at the 4-position could be replaced with other functional groups like a methoxy, amino, or halogen to probe its role in binding or catalysis. Additional substituents could also be introduced onto the aromatic ring.

The Mandelic Acid Moiety: The carboxylic acid and α-hydroxyl groups can be esterified, amidated, or replaced with other functionalities to explore their importance. For instance, synthesizing the corresponding α-keto acid or α-amino acid could provide valuable mechanistic insights.

The synthesis of these analogues would employ a range of organic chemistry reactions. For instance, variations in the prenyl group could be achieved by using different prenylating agents in a Friedel-Crafts type reaction. Modifications to the aromatic ring could be accomplished through standard electrophilic or nucleophilic aromatic substitution reactions. The synthesis of various mandelic acid derivatives has been reported, providing a toolbox of reactions that can be applied to create these novel analogues. nih.govacs.orgnih.govmdpi.comresearchgate.net

Table 2: Potential Structural Analogues of this compound

| Analogue Type | Modification | Potential Research Application |

|---|---|---|

| Side-Chain Variant | Replacement of dimethylallyl with geranyl | Probing enzyme active site dimensions |

| Aromatic Ring Variant | Methoxy group at 4-position instead of hydroxyl | Investigating the role of the hydroxyl group in hydrogen bonding |

| Side-Chain Variant | Saturated pentyl group instead of dimethylallyl | Assessing the importance of the double bond for activity |

Isotopic Labeling Strategies for Mechanistic and Metabolic Tracing Studies

Isotopic labeling is an indispensable tool for elucidating metabolic pathways and reaction mechanisms. nih.govacs.org By replacing atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H), researchers can trace the fate of the molecule through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

For this compound, several isotopic labeling strategies can be envisioned:

¹³C-Labeling: The synthesis of uniformly ¹³C-labeled this compound would be highly valuable for metabolic flux analysis. This could be achieved by feeding ¹³C-labeled glucose to a microbial culture engineered to produce the compound. nih.gov Alternatively, specific positions could be labeled through chemical synthesis using ¹³C-labeled starting materials. This would allow for the precise tracking of carbon atoms during downstream metabolic conversions.

¹⁸O-Labeling: As demonstrated in studies with the enzyme CloR, labeling with ¹⁸O₂ can be used to determine the source of oxygen atoms incorporated into the molecule during enzymatic reactions. researchgate.net This approach was used to show that both oxygen atoms in the carboxyl group of this compound are derived from molecular oxygen.

²H (Deuterium)-Labeling: Deuterium (B1214612) labeling can be used to probe kinetic isotope effects, providing insights into rate-determining steps of enzymatic reactions. Strategic placement of deuterium atoms can also be used to mitigate certain metabolic pathways, thereby stabilizing the compound for analytical studies. acs.org

The general workflow for a stable isotope labeling study involves introducing the labeled compound (tracer) into a biological system, followed by extraction of metabolites and analysis by high-resolution mass spectrometry. The resulting data can reveal the incorporation of the isotopic label into downstream metabolites, thereby mapping out metabolic pathways. nih.govfrontiersin.org

Advanced Analytical and Spectroscopic Methodologies in 3 Dimethylallyl 4 Hydroxymandelic Acid Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatographic methods are fundamental for the isolation and purification of 3-Dimethylallyl-4-hydroxymandelic acid from natural sources or synthetic reaction mixtures. High-performance liquid chromatography (HPLC) is a primary tool for this purpose, often utilizing reverse-phase columns to separate compounds based on their hydrophobicity.

For mandelic acid and its derivatives, C18 columns are commonly employed. The separation is typically achieved using a mobile phase consisting of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated form, and an organic solvent such as methanol or acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities.

Purity assessment of isolated this compound is also performed using HPLC, where a single, sharp peak at a specific retention time indicates a high degree of purity. The use of a photodiode array (PDA) detector can further confirm purity by analyzing the UV spectrum across the peak.

| Parameter | Description |

| Stationary Phase | Reverse-phase C18 silica gel |

| Mobile Phase | A gradient of water (with 0.1% TFA) and acetonitrile |

| Detection | UV absorbance, typically at 280 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Advanced Spectroscopic Characterization for Structural Elucidation within Research Contexts

Once isolated, the definitive structure of this compound is elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise arrangement of atoms within the molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the aromatic protons, the benzylic proton of the mandelic acid core, the vinylic proton, and the methyl protons of the dimethylallyl group.

¹³C NMR reveals the number of different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the dimethylallyl side chain.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the molecular formula.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH) group of the phenol (B47542) and the carboxylic acid, as well as the carbonyl (C=O) group of the carboxylic acid, would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with aromatic rings. The UV spectrum of this compound would show absorption maxima characteristic of the substituted phenolic chromophore.

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton framework |

| Mass Spectrometry | Molecular weight and formula |

| Infrared Spectroscopy | Presence of functional groups |

| UV-Vis Spectroscopy | Electronic transitions and conjugation |

Quantitative Methodologies for Metabolite Profiling in Biological Systems

To understand the biological role and significance of this compound, it is essential to accurately measure its concentration in biological samples such as plasma, urine, or tissue extracts. Quantitative analysis is typically performed using chromatographic techniques coupled with sensitive detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. A specific and sensitive LC-MS method would involve optimizing the chromatographic separation to resolve the analyte from matrix interferences and tuning the mass spectrometer to detect the parent ion and specific fragment ions of this compound. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the quantification of organic acids in biological fluids. nih.gov This technique often requires derivatization of the analyte to increase its volatility and thermal stability. nih.gov

The development of a robust quantitative method requires careful validation to ensure its accuracy, precision, linearity, and sensitivity.

| Method | Key Features |

| LC-MS/MS | High sensitivity, high selectivity, requires internal standard |

| GC-MS | Requires derivatization, good for volatile compounds |

Mass Spectrometry-Based Approaches for Pathway Intermediates

Mass spectrometry is an indispensable tool for identifying and characterizing intermediates in the metabolic pathway of this compound. By analyzing the mass spectra of metabolites in a biological system, it is possible to identify related compounds that may be precursors or downstream products.

Tandem mass spectrometry (MS/MS) is particularly useful for this purpose. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is often characteristic of a particular molecule or structural motif and can be used to identify unknown metabolites.

By comparing the fragmentation patterns of unknown compounds to those of known standards or to theoretical fragmentation patterns, researchers can propose structures for pathway intermediates. This information is critical for mapping out the biosynthesis and metabolism of this compound.

| Technique | Application |

| High-Resolution MS | Accurate mass measurement for formula determination |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis |

| LC-MS Metabolomics | Untargeted or targeted analysis of multiple metabolites in a sample |

Biological Activities and Mechanistic Investigations of 3 Dimethylallyl 4 Hydroxymandelic Acid

Role as an Essential Intermediate in the Production of Bioactive Natural Products

3-Dimethylallyl-4-hydroxymandelic acid (3DMA-4HMA) is a crucial, yet transient, molecule that serves as an essential intermediate in the biosynthesis of complex natural products, most notably the aminocoumarin antibiotics. ebi.ac.uk Its primary recognized role is not as an end-product with direct therapeutic applications, but as a stepping stone in a larger biochemical pathway.

Biochemical and molecular biology studies have elucidated its position in the biosynthetic gene cluster of antibiotics such as clorobiocin (B606725) and novobiocin (B609625). ebi.ac.uk In the bacterium Streptomyces roseochromogenes, the biosynthesis of the 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB) moiety, a key component of these antibiotics, involves 3DMA-4HMA. ebi.ac.uk The process begins with the enzyme CloQ, a 4-hydroxyphenylpyruvate-3-dimethylallyltransferase, which creates 3-dimethylallyl-4-hydroxyphenylpyruvate (B1220772) (3DMA-4HPP). ebi.ac.uk Subsequently, the bifunctional non-heme iron oxygenase, CloR, converts 3DMA-4HPP into 3DMA-4HMA. ebi.ac.uk This acid is then rapidly processed further by the same CloR enzyme through an oxidative decarboxylation step to yield the final 3DMA-4HB moiety. ebi.ac.uk This enzymatic conversion represents a novel pathway for the formation of benzoic acids in nature. ebi.ac.uk

While 3DMA-4HMA is specifically noted in antibiotic synthesis, the related compound 4-hydroxymandelic acid (HMA) has been identified as an intermediate in the human biosynthesis of the headgroup for coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain. nih.gov This discovery underscores the importance of the hydroxymandelate scaffold in diverse and fundamental biological processes across different domains of life. nih.govkegg.jp

Investigation of Intrinsic Biological Activity Profiles

The intrinsic biological activity of this compound is not extensively characterized, as scientific inquiry has predominantly focused on its role as a biosynthetic precursor. However, the methods used to study its formation and conversion provide a framework for how its direct biological effects could be investigated.

Currently, there is limited published research detailing in vitro assays aimed at identifying specific molecular targets of this compound itself. The majority of studies involve assays designed to characterize the enzymes for which 3DMA-4HMA is a substrate. For instance, the elucidation of the CloR enzyme's function was achieved through overexpression in Escherichia coli, purification, and subsequent biochemical assays to confirm its activity on 3DMA-4HPP and the intermediate 3DMA-4HMA. ebi.ac.uk Techniques such as electrophoretic mobility shift assays (EMSA) or pull-down assays could theoretically be used to screen for interactions between 3DMA-4HMA and unknown protein or nucleic acid partners, but such studies have not been a primary focus. fortislife.com

The investigation of 3DMA-4HMA is a prime example of enzyme and pathway analysis. The study of the enzyme CloR revealed it to be a novel bifunctional non-heme iron oxygenase that catalyzes two consecutive oxidative decarboxylation steps, with 3DMA-4HMA being the intermediate product. ebi.ac.uk Labeling experiments using ¹⁸O₂ showed that two oxygen atoms are incorporated into the intermediate 3DMA-4HMA during the first step of the reaction. ebi.ac.uk

Further illustrating this area of research, studies on the related compound 4-hydroxymandelic acid (HMA) have involved significant pathway engineering. In the yeast Saccharomyces cerevisiae, researchers have engineered the aromatic amino acid pathway to enhance the production of HMA. nih.gov By introducing modifications in the shikimic acid pathway and deleting genes for competing pathways, the titer of HMA was significantly increased, demonstrating how pathway perturbation can be used to study and optimize the production of these molecules. nih.gov Similarly, the discovery that the protein HPDL (hydroxyphenylpyruvate dioxygenase-like) is responsible for producing HMA in human cells highlights how enzyme identification is critical to understanding the metabolic pathways where these compounds participate. nih.gov

The most well-documented interaction of this compound with a biological macromolecule is its role as a substrate for the enzyme CloR. ebi.ac.uk As an intermediate in the clorobiocin biosynthesis pathway, it binds to the active site of CloR before being converted to 3DMA-4HB. ebi.ac.uk This substrate-enzyme interaction is fundamental to its biological function within Streptomyces.

There is no specific evidence in the available literature of direct interactions between this compound and nucleic acids. Protein-nucleic acid interactions are vital for countless cellular processes, including DNA replication and gene expression, and are often mediated by specific structural domains within proteins. fortislife.comthermofisher.comnih.gov While nucleic acids can adopt a wide range of conformations that allow for protein recognition, the chemical structure of a small molecule like 3DMA-4HMA makes it an unlikely candidate for the specific, high-affinity binding typically observed between proteins and nucleic acids. nih.gov Some small molecules and nucleic acid aptamers have been shown to interact with proteins implicated in neurodegenerative diseases, but this is an area of ongoing research. nih.gov

Direct modulation of signaling cascades by this compound has not been a subject of significant investigation. Its biological role appears to be confined to its function as a metabolic intermediate. However, the pathways it is part of can have profound implications for cellular function. For example, deficiencies in the enzyme HPDL, which produces the related compound 4-hydroxymandelate (B1240059) for CoQ10 synthesis, have been linked to neurological diseases. nih.gov This suggests that a disruption in the pathway, rather than the direct action of the intermediate itself, is what leads to downstream effects on cellular health, which are often mediated by complex signaling cascades.

Structure-Activity Relationship (SAR) Studies with this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Such studies typically involve synthesizing a series of analogues of a lead compound and evaluating them in biological assays to determine which chemical modifications enhance or diminish activity. ebi.ac.uk

There are no specific, detailed SAR studies available in the public domain for analogues of this compound. Research has centered on its natural biosynthetic role rather than its potential as a lead compound for drug development. However, the principles of SAR are highly relevant. For example, an SAR study on 3DMA-4HMA analogues could involve modifying the dimethylallyl group, altering the position or nature of the substituents on the phenyl ring, or changing the carboxylic acid and hydroxyl groups on the mandelic acid moiety. These analogues would then be tested for altered affinity for the CloR enzyme or for any newly discovered intrinsic biological activities.

An interesting parallel can be seen in research where the enzyme itself was modified. In an effort to produce mandelic acid in yeast, a single amino acid substitution (S201V) in the substrate-binding site of hydroxymandelate synthase nearly abolished its ability to bind its native substrate, 4-hydroxyphenylpyruvate. nih.gov This type of study, which probes the relationship between the structure of the enzyme's active site and its substrate, is a form of reverse SAR, providing insight into the molecular recognition between the enzyme and its ligand.

Future Research Directions and Translational Perspectives

Biosynthetic Pathway Engineering for Novel Metabolite Discovery

The biosynthesis of 3-dimethylallyl-4-hydroxymandelic acid is presumed to originate from the shikimate pathway, which is a source of various aromatic compounds. frontiersin.org Engineering this pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae presents a promising strategy for the production of not only this compound but also novel derivatives. frontiersin.orgnih.gov

Future research will likely focus on the heterologous expression and engineering of the key enzymes involved. The initial steps would involve the production of the precursor, 4-hydroxymandelic acid (4-HMA). nih.gov Studies have already demonstrated the feasibility of producing 4-HMA in S. cerevisiae by expressing hydroxymandelate synthase and engineering the aromatic amino acid pathway. nih.gov By introducing a dimethylallyltransferase, the pathway could be extended to produce this compound.

The process of discovering new metabolites through pathway engineering involves several key steps. Initially, a host organism is selected, and the relevant biosynthetic genes are introduced. This is often followed by metabolic engineering to increase the flux towards the desired product by overexpressing key enzymes or deleting competing pathways. mdpi.com The resulting engineered strains can then be cultured, and their metabolomes analyzed to identify new compounds.

Table 1: Potential Strategies for Biosynthetic Pathway Engineering

| Strategy | Description | Potential Outcome |

| Precursor Overproduction | Enhancing the metabolic flux towards 4-hydroxymandelic acid by engineering the shikimate pathway. | Increased availability of the immediate precursor for the final enzymatic step. |

| Enzyme Discovery and Engineering | Identifying and optimizing novel dimethylallyltransferases with high specificity and activity towards 4-hydroxymandelic acid. | Efficient conversion of the precursor to the final product. |

| Host Engineering | Utilizing microbial hosts such as E. coli or S. cerevisiae and optimizing their metabolism for the production of aromatic compounds. nih.gov | Development of robust cell factories for the sustainable production of this compound and its derivatives. |

| Combinatorial Biosynthesis | Introducing additional modifying enzymes (e.g., glycosyltransferases, methyltransferases) into the engineered pathway. | Generation of a library of novel, structurally diverse metabolites with potentially new biological activities. |

Applications of this compound Biosynthetic Enzymes in Biocatalysis

The enzymes involved in the biosynthesis of this compound, particularly the putative dimethylallyltransferase, have significant potential for applications in biocatalysis. nih.gov Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. nih.govnih.gov

Future research in this area will likely concentrate on the characterization and immobilization of these enzymes. nih.gov Once the specific dimethylallyltransferase is identified, its substrate scope, stereoselectivity, and catalytic mechanism can be investigated in detail. This knowledge can then be used to develop biocatalytic processes for the synthesis of a range of prenylated aromatic compounds, which are often of pharmaceutical interest.

Immobilization of these enzymes on solid supports can enhance their stability and reusability, making the biocatalytic process more economically viable. nih.gov Furthermore, protein engineering techniques can be employed to improve the enzymes' properties, such as their activity, stability, and substrate specificity, to meet the demands of industrial applications. nih.gov

Table 2: Potential Biocatalytic Applications of Biosynthetic Enzymes

| Enzyme Type | Potential Application | Research Focus |

| Hydroxymandelate Synthase | Synthesis of 4-hydroxymandelic acid and related α-hydroxy acids. nih.gov | Enzyme engineering for improved substrate scope and enantioselectivity. |

| Dimethylallyltransferase | Regiospecific prenylation of various phenolic compounds. | Discovery of novel enzymes, characterization of substrate specificity, and immobilization for industrial use. |

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

A comprehensive understanding of the biosynthetic pathway of this compound and its regulation can be achieved through the integration of multi-omics data. nih.govmdpi.comspringernature.com This systems biology approach involves the combined analysis of genomics, transcriptomics, proteomics, and metabolomics data to construct a holistic view of the biological system. maastrichtuniversity.nl

Future research will involve generating and integrating these diverse datasets from the native producing organisms or engineered microbial hosts. For instance, transcriptomics can reveal the expression patterns of the biosynthetic genes under different conditions, while proteomics can provide information on the abundance of the corresponding enzymes. mdpi.com Metabolomics, in turn, can quantify the levels of this compound, its precursors, and other related metabolites. nih.gov

By integrating these multi-omics datasets using advanced computational tools and modeling frameworks, researchers can elucidate the regulatory networks governing the pathway, identify bottlenecks, and devise strategies for optimizing the production of the target compound. nih.govscholaris.ca

Table 3: Multi-Omics Data Integration for Pathway Analysis

| Omics Layer | Information Gained | Application in Pathway Understanding |

| Genomics | Identification of the gene cluster encoding the biosynthetic pathway. | Provides the genetic blueprint for the biosynthesis of the compound. |

| Transcriptomics | Quantification of gene expression levels of the biosynthetic genes. | Reveals the regulatory control of the pathway at the transcriptional level. |

| Proteomics | Measurement of the abundance and post-translational modifications of the biosynthetic enzymes. | Offers insights into the functional state of the pathway. |

| Metabolomics | Profiling of the intracellular and extracellular concentrations of metabolites, including the final product and its intermediates. | Provides a direct readout of the metabolic flux through the pathway. |

Exploration of this compound in Broader Metabolomic and Ecological Contexts

Understanding the natural role of this compound requires its exploration within broader metabolomic and ecological contexts. As a secondary metabolite, it is likely not essential for the primary growth of the producing organism but may play a role in signaling or defense. hmdb.ca

Future research should aim to identify the natural producers of this compound and investigate its ecological function. This could involve screening various plant and microbial sources and analyzing their metabolomes under different environmental conditions. Understanding the ecological triggers that lead to the production of this compound can provide valuable clues about its biological activity.

Furthermore, comparative metabolomics studies can be conducted to explore the distribution of this compound across different species and its correlation with other metabolites. This can help to place this compound within larger metabolic networks and uncover its potential interactions with other organisms in its natural habitat.

Q & A

Q. Key Reaction Conditions :

- Temperature: 20–50°C, pH 7–9 (to stabilize intermediates).

- Solvents: Ethyl acetate or methanol for extraction and purification.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₅ | |

| Melting Point | 82–85°C (lit.) | |

| Solubility | Soluble in water, ethyl acetate |

Advanced: How can enantioselective synthesis of this compound be optimized for high purity?

Answer:

Enantioselective synthesis requires precise control over stereochemistry. Advanced strategies include:

Q. Validation Methods :

- Chiral HPLC : To confirm enantiomeric purity (e.g., Chiralpak® columns with UV detection) .

- Circular Dichroism (CD) : To verify absolute configuration .

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?

Answer:

Validated methods include:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 280 nm .

- Gas-Liquid Chromatography (GLC) : Derivatization with BSTFA for volatile compound analysis .

Q. Sample Preparation :

- Urine extraction : Adjust pH to ≤2.0 with HCl, followed by ethyl acetate partitioning to isolate the compound .

| Parameter | HPLC | GLC |

|---|---|---|

| Limit of Detection | 0.1 µg/mL | 0.5 µg/mL |

| Precision (RSD%) | <5% | <8% |

Advanced: How should researchers address contradictory quantification data between HPLC and GLC methods?

Answer:

Discrepancies often arise from matrix effects or derivatization inefficiencies. Mitigation strategies include:

- Split-sample analysis : Compare results from both methods using the same biological sample to identify systematic biases .

- Internal standardization : Use deuterated analogs (e.g., d₃-3-Dimethylallyl-4-hydroxymandelic acid) to correct for recovery variations .

- Method validation : Assess precision, accuracy, and linearity across multiple labs to establish reproducibility .

Basic: What experimental conditions are critical for stabilizing this compound during storage?

Answer:

Stability is pH- and temperature-dependent:

- Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., H₂O₂) .

| Stability Factor | Recommendation |

|---|---|

| Temperature Tolerance | Stable ≤25°C; degrade >40°C |

| pH Range | 6.0–8.0 (aqueous solutions) |

Advanced: How does pH adjustment enhance extraction efficiency in urinary metabolite profiling?

Answer:

- Acidic pH (≤2.0) : Protonates the carboxylic acid group, enabling selective partitioning into organic solvents (e.g., ethyl acetate) .

- Neutral pH (6.2) : Isolates free metabolites (e.g., 3-methoxy-4-hydroxyphenylglycol) while retaining ionized forms in the aqueous phase .

Validation : Recovery rates >90% achieved at pH 1.5–2.5 with dual-solvent extraction .

Basic: What are the applications of this compound in pharmacological research?

Answer:

- Biomarker studies : Quantifying urinary levels to assess oxidative stress or catecholamine metabolism .

- Enzyme inhibition assays : Screening for inhibitors of hydroxyacid dehydrogenases .

Advanced: What AI tools are available for predicting synthetic routes and optimizing yields?

Answer:

- Retrosynthesis platforms : Use Reaxys and Pistachio databases to propose routes based on reaction feasibility and literature precedents .

- Yield optimization : Machine learning models (e.g., random forest algorithms) predict optimal catalyst loading and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.